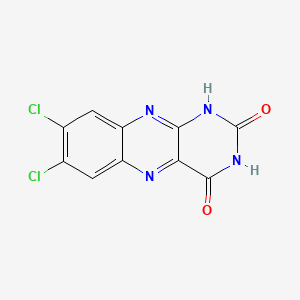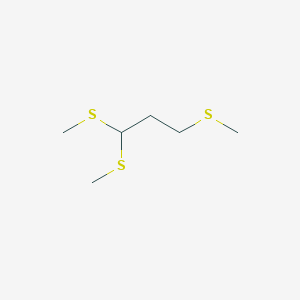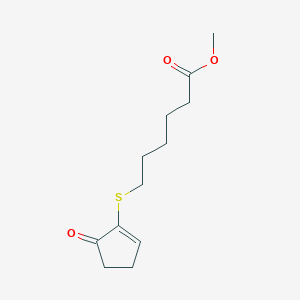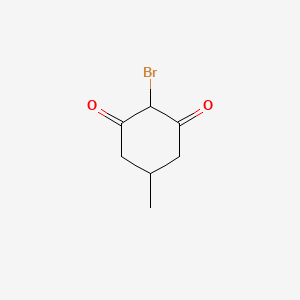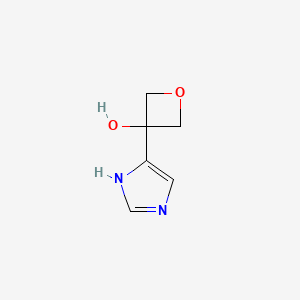
3-(1H-imidazol-5-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-5-yl)oxetan-3-ol is a compound that features both an imidazole ring and an oxetane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the oxetane ring is a four-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the oxetane ring . The reaction conditions for these steps often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for 3-(1H-imidazol-5-yl)oxetan-3-ol are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, are likely to be applied. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
3-(1H-imidazol-5-yl)oxetan-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-5-yl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1H-imidazol-5-yl)oxetan-3-ol include other imidazole derivatives and oxetane-containing compounds. Examples include:
Imidazole: A simple five-membered ring with two nitrogen atoms.
Oxetane: A four-membered ring with one oxygen atom.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: A compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and oxetane rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)oxetan-3-ol |
InChI |
InChI=1S/C6H8N2O2/c9-6(2-10-3-6)5-1-7-4-8-5/h1,4,9H,2-3H2,(H,7,8) |
Clé InChI |
YHUFGUSXJIXBBC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CN=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


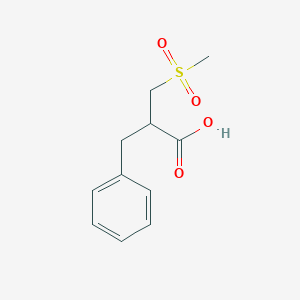
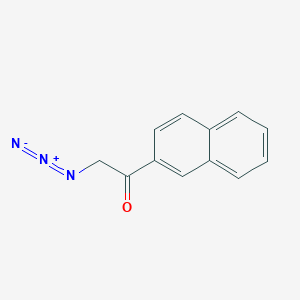
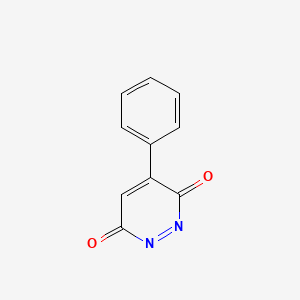
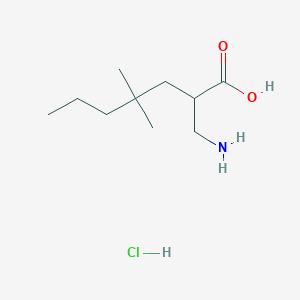
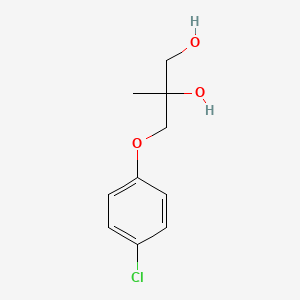

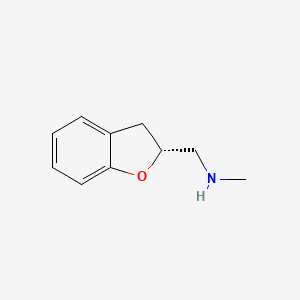
![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![5-(3-Methoxy-2-methylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B8641139.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)
